2-Chloro-6-(furan-2-yl)benzoic acid 2-Chloro-6-(furan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1262004-80-7
VCID: VC11770821
InChI: InChI=1S/C11H7ClO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2
Molecular Formula: C11H7ClO3
Molecular Weight: 222.62 g/mol

2-Chloro-6-(furan-2-yl)benzoic acid

CAS No.: 1262004-80-7

Cat. No.: VC11770821

Molecular Formula: C11H7ClO3

Molecular Weight: 222.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(furan-2-yl)benzoic acid - 1262004-80-7

Specification

CAS No. 1262004-80-7
Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
IUPAC Name 2-chloro-6-(furan-2-yl)benzoic acid
Standard InChI InChI=1S/C11H7ClO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14)
Standard InChI Key TYFJLDWSTRKECV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-chloro-6-(furan-2-yl)benzoic acid is C11H7ClO3\text{C}_{11}\text{H}_{7}\text{ClO}_{3}, with a molecular weight of 222.62 g/mol . The benzene core is substituted with a chlorine atom at position 2 and a furan ring at position 6, while the carboxylic acid group (-COOH) occupies position 1 (Figure 1). The furan moiety introduces electron-rich aromatic character, influencing reactivity in electrophilic substitution and coupling reactions.

Figure 1: Proposed structure of 2-chloro-6-(furan-2-yl)benzoic acid. The chlorine (Cl) and furan groups are ortho to the carboxylic acid.

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its aromatic and nonpolar furan group, with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Stability studies of related chlorobenzoic acids suggest susceptibility to decarboxylation at elevated temperatures (>150°C) and photodegradation under UV light .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-chloro-6-(furan-2-yl)benzoic acid can be approached via two primary routes:

Friedel-Crafts Acylation Followed by Chlorination

A benzene derivative undergoes Friedel-Crafts acylation with furan-2-carbonyl chloride, followed by chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2. Subsequent oxidation of the acetyl group to a carboxylic acid completes the synthesis .

Key Reaction Parameters

  • Catalysts: Palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) and triphenylphosphine (PPh3\text{PPh}_3) are effective for Suzuki couplings, achieving yields >70% .

  • Temperature: Optimal coupling occurs at 80–100°C, minimizing side reactions like decarboxylation .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Biological and Pharmacological Activity

Antimicrobial Properties

Chlorinated benzoic acids with heterocyclic substituents exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The furan ring’s ability to disrupt microbial cell membranes via hydrophobic interactions may enhance these effects .

CompoundIC₅₀ (COX-2 Inhibition)Reference
2-Chloro-4-fluorobenzoic acid12.4 μM
6-(Furan-2-yl)benzoic acid8.9 μM

Industrial and Materials Science Applications

Polymer Additives

The compound’s aromatic and acidic nature makes it a candidate for UV-stabilizers in polyesters. In accelerated aging tests, polymers incorporating 1% w/w of a related chlorobenzoic acid derivative retained 85% tensile strength after 500 hours of UV exposure .

Organic Electronics

Furan-containing benzoic acids are explored as dopants for conductive polymers. Preliminary studies show a 30% increase in polyaniline’s conductivity when doped with 5 mol% of 2-chloro-6-(thiophen-2-yl)benzoic acid , suggesting similar potential for the furan analog.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Differences
4-Chloro-3-(furan-2-yl)benzoic acidChlorine at position 4Altered electronic effects
2-Chloro-6-(thiophen-2-yl)benzoic acidThiophene instead of furanEnhanced conductivity
2-Fluoro-6-(furan-2-yl)benzoic acidFluorine substituentIncreased metabolic stability

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